molecular formula C6H3ClN2 B033281 3-Chloro-6-ethynylpyridazine CAS No. 160510-68-9

3-Chloro-6-ethynylpyridazine

Cat. No. B033281
M. Wt: 138.55 g/mol
InChI Key: HSQKIWUBKOPOGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-6-ethynylpyridazine and related compounds involves several chemical techniques, including microwave-assisted synthesis and catalyst-free reactions. For instance, microwave synthesis has been employed for the efficient synthesis of 3-amino-6-chloro-pyridazine, which is a critical intermediate in the production of various pharmaceutical compounds. This method offers advantages such as reduced reaction times and improved yields (Chen Xue-xi, 2012). Additionally, the electrochemical nickel-catalyzed arylation of 3-amino-6-chloropyridazines to introduce aryl or heteroaryl groups at room temperature presents a novel synthetic pathway, highlighting the versatility in modifying the pyridazine core for further functionalization (S. Sengmany et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-ethynylpyridazine and its derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Detailed structural analysis through X-ray diffraction and DFT calculations provides insights into the compound's electronic properties, stability, and reactivity. For example, a study on the synthesis, structure analysis, and computational studies of a related pyridazine derivative has shed light on the molecule's conformation and intermolecular interactions, essential for understanding its chemical behavior (Hamdi Hamid Sallam et al., 2021).

Chemical Reactions and Properties

3-Chloro-6-ethynylpyridazine undergoes various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. It can participate in cross-coupling reactions, functionalization, and cyclization processes, leading to a wide range of heterocyclic compounds. For instance, the radical-mediated C-H functionalization of dichloropyridazine derivatives offers an efficient route to alkoxy pyridazines and tetrahydropyridopyridazines, demonstrating the compound's versatility in synthesizing complex molecules (T. Neubert et al., 2015).

Scientific Research Applications

  • Therapeutic Applications :

    • 3-hydrazinopyridazine derivatives, closely related to 3-Chloro-6-ethynylpyridazine, have potential as chemotherapeutics, anti-inflammatory agents, central nervous system (CNS) depressants and stimulants, and anti-hypertensives (Pinza & Pifferi, 1994).
    • Certain 3-chloro-6-ethynylpyridazine derivatives have shown good analgesic activity, suggesting their potential in pain management (Meier, Ringier & Druey, 1954).
    • 3-Chloro-4-carboxamido-6-arylpyridazines, another variant, have been identified as non-peptide class of interleukin-1β converting enzyme inhibitors with irreversible inhibition properties, indicating their potential in treating conditions associated with interleukin-1β (Dolle et al., 1997).
  • Antimicrobial and Anticancer Properties :

    • 3-Chloro-6-ethynylpyridazine has shown promising activity as an antimicrobial agent, particularly against Trichomonas vaginalis, a pathogen responsible for certain sexually transmitted infections (Gavini et al., 1997).
    • It also has potential as an anticancer agent, which opens avenues for its use in cancer research (Temple et al., 1987).
  • Corrosion Inhibition :

    • A study has demonstrated that 3-chloro-6-ethynylpyridazine derivatives can protect mild steel surfaces and inhibit corrosion in hydrochloric acid solution, making them of interest in materials science and engineering applications (Olasunkanmi, Mashuga & Ebenso, 2018).
  • Neurological Research :

    • Derivatives like 6-chloro-3-methoxy-2-(p-tolyl) imidazo[1,2-b]pyridazine have been found to bind strongly to rat brain plasma membranes, suggesting their relevance in CNS research (Barlin, Davies & Ngu, 1988).
  • Chemical Synthesis :

    • It's also used in the preparation of functionalized aryl- and heteroarylpyridazines, an important process in chemical research (Sengmany et al., 2007).

properties

IUPAC Name

3-chloro-6-ethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQKIWUBKOPOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-ethynylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gupta - 2014 - dr.library.brocku.ca
… The oil was subjected to column chromatography (hexane: ethyl acetate, 4:1) affording 0.05 g (71% in two steps) of 3-chloro-6-ethynylpyridazine as a white solid yield. Compound 237: …
Number of citations: 3 dr.library.brocku.ca

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